An In-depth Technical Guide to 5,6-Dibromo-1,3-dioxaindane (5,6-Dibromo-1,3-benzodioxole)
An In-depth Technical Guide to 5,6-Dibromo-1,3-dioxaindane (5,6-Dibromo-1,3-benzodioxole)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5,6-Dibromo-1,3-dioxaindane, more formally known as 5,6-Dibromo-1,3-benzodioxole . This document is intended to serve as a valuable resource for professionals in research, and drug development by consolidating key technical data and methodologies.
Core Chemical Properties
5,6-Dibromo-1,3-benzodioxole is a halogenated heterocyclic compound. The presence of the dibromo substituents on the benzene ring significantly influences its reactivity and potential applications, particularly as an intermediate in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of 5,6-Dibromo-1,3-benzodioxole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Br₂O₂ | [1] |
| Molecular Weight | 279.92 g/mol | [1] |
| CAS Number | 5279-32-3 | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 84 - 88 °C | [1] |
| Purity | >98.0% (GC) | [2] |
| Synonyms | 4,5-Dibromo-1,2-methylenedioxybenzene, 1,2-Dibromo-4,5-methylenedioxybenzene | [2][3] |
Synthesis and Experimental Protocols
General Experimental Protocol: Bromination of 1,3-Benzodioxole
This protocol is adapted from general procedures for the bromination of aromatic compounds and specific examples of mono-bromination of 1,3-benzodioxole. Optimization would be required to favor the formation of the 5,6-dibromo product.
Materials:
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1,3-Benzodioxole
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Anhydrous Dichloromethane (CH₂Cl₂) or Acetic Acid
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Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Reflux condenser
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Ice bath
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Separatory funnel
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Rotary evaporator
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Apparatus for flash column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1,3-benzodioxole (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane or acetic acid at room temperature under a nitrogen atmosphere.
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Bromination: Slowly add the brominating agent (e.g., N-Bromosuccinimide, 2.2 equivalents for dibromination) portion-wise to the stirred solution. Alternatively, a solution of bromine in the same solvent can be added dropwise. The reaction may be cooled in an ice bath to control the initial exotherm.
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Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction may require heating to reflux to drive the dibromination to completion.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
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Extraction: Dilute the mixture with water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,6-Dibromo-1,3-benzodioxole.
Note: The regioselectivity of the bromination can be influenced by the choice of solvent and brominating agent. Direct bromination with Br₂ in a polar solvent may lead to a mixture of isomers.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 5,6-Dibromo-1,3-benzodioxole.
Biological Activity and Signaling Pathways
There is currently a lack of specific studies detailing the biological activities or the precise signaling pathways modulated by 5,6-Dibromo-1,3-benzodioxole. However, the broader class of benzodioxole derivatives is known to exhibit a wide range of pharmacological effects. The introduction of halogen atoms can significantly modulate the biological activity of a molecule.
General Biological Activities of Benzodioxole Derivatives
Derivatives of 1,3-benzodioxole have been investigated for various biological activities, including:
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Anticancer Properties: Some benzodioxole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
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Antioxidant Activity: The benzodioxole moiety can contribute to the antioxidant properties of a molecule by stabilizing phenoxy radicals.
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Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX).
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Antimicrobial Effects: Antibacterial and antifungal activities have been reported for some members of this chemical class.
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Agrochemical Applications: Halogenated benzodioxole derivatives have been studied as potential plant growth regulators.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies for 5,6-Dibromo-1,3-benzodioxole are not available, a logical framework for its potential biological activity can be inferred from studies on related halogenated benzodioxoles. The position and nature of the halogen substituents on the benzene ring are critical determinants of biological activity.
Caption: A logical diagram illustrating the structure-activity relationship considerations for halogenated benzodioxoles.
Conclusion
5,6-Dibromo-1,3-benzodioxole is a valuable chemical intermediate with well-defined physicochemical properties. While specific biological data for this compound is limited, the broader family of benzodioxole derivatives exhibits significant pharmacological potential. The synthetic protocols and structure-activity relationship framework presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further research is warranted to elucidate the specific biological targets and therapeutic applications of 5,6-Dibromo-1,3-benzodioxole.
